5-Fluoro-2-[(methylamino)methyl]-1,4,5,6-tetrahydropyrimidine-4,6-dione
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Overview
Description
5-Fluoro-2-[(methylamino)methyl]-1,4,5,6-tetrahydropyrimidine-4,6-dione is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. Its unique structure, which includes a fluorine atom and a methylamino group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(methylamino)methyl]-1,4,5,6-tetrahydropyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a fluorinated pyrimidine derivative.
Nucleophilic Substitution: The fluorinated pyrimidine undergoes nucleophilic substitution with a methylamino group. This step often requires the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF).
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the tetrahydropyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(methylamino)methyl]-1,4,5,6-tetrahydropyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, H2O2 in acidic medium.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH in DMF.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-2-[(methylamino)methyl]-1,4,5,6-tetrahydropyrimidine-4,6-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of antiviral, anticancer, and antibacterial agents.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving fluorinated pyrimidines.
Industrial Chemistry: The compound serves as a building block in the synthesis of specialty chemicals and materials with unique properties.
Pharmaceuticals: It is explored for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(methylamino)methyl]-1,4,5,6-tetrahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in nucleotide synthesis and metabolism, such as thymidylate synthase or dihydrofolate reductase.
Pathways Involved: It can interfere with DNA replication and repair processes, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used as an anticancer agent.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with applications in cancer therapy.
Fluoropyrimidine Derivatives: A class of compounds with similar structures and biological activities.
Uniqueness
5-Fluoro-2-[(methylamino)methyl]-1,4,5,6-tetrahydropyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a fluorine atom and a methylamino group makes it a valuable compound for various applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C6H8FN3O2 |
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Molecular Weight |
173.15 g/mol |
IUPAC Name |
5-fluoro-2-(methylaminomethyl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H8FN3O2/c1-8-2-3-9-5(11)4(7)6(12)10-3/h4,8H,2H2,1H3,(H,9,10,11,12) |
InChI Key |
ZXMXVVAEFUFQTD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=O)C(C(=O)N1)F |
Origin of Product |
United States |
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